3-Chloro-4-fluorobenzamide
Overview
Description
3-Chloro-4-fluorobenzamide is a chemical compound with the molecular formula C7H5ClFNO . It has a molecular weight of 173.57 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an amide group . The InChI code for this compound is 1S/C7H5ClFNO/c8-5-3-4 (7 (10)11)1-2-6 (5)9/h1-3H, (H2,10,11) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 145-147°C . The density of this compound is approximately 1.4 g/cm³ . It has a molar refractivity of 40.1 cm³ .Scientific Research Applications
1. Charge Density Analysis in Molecular Crystals
3-Chloro-4-fluorobenzamide has been studied for its role in charge density analysis within molecular crystals. Research on related compounds like 4-fluorobenzamide has revealed insights into heterohalogen (Cl···F) and homohalogen (F···F) intermolecular interactions, using high-resolution X-ray diffraction data. This research is pivotal in understanding the nature of these interactions, which has implications in the field of crystal engineering and design (Hathwar & Row, 2011).
2. Crystal Structure Analysis
The study of the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, a category closely related to this compound, has been crucial in the field of crystallography. This research provides insights into the conformation of these molecules and their aromatic ring inclinations, which is essential for understanding molecular interactions and stability in solid states (Suchetan et al., 2016).
3. Potential in PET Imaging
This compound derivatives have been explored for their potential use in Positron Emission Tomography (PET) imaging. These compounds have shown high affinity and selectivity to sigma receptors, suggesting their utility as potent sigma receptor radioligands, which could be instrumental in the development of new imaging techniques for various neurological conditions (Shiue et al., 1997).
4. Synthesis and Reactivity Studies
Research has been conducted on the synthesis and reactivity of derivatives of this compound, providing valuable information on their chemical properties. Such studies are significant for the development of new pharmaceuticals and materials with specific chemical characteristics (Murthy et al., 2017).
5. Herbicidal Activity
This compound has also been explored for its herbicidal properties. Studies indicate that certain derivatives of this compound exhibit significant herbicidal activity, which can be crucial for agricultural applications (Liu Chang-chun, 2006).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYMQEMBMKCNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371419 | |
Record name | 3-Chloro-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-43-9 | |
Record name | 3-Chloro-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the interaction between 3-Chloro-4-fluorobenzamide and human 3-phosphoglycerate dehydrogenase?
A1: The research paper describes the successful crystallization and structural determination of human 3-phosphoglycerate dehydrogenase bound to this compound []. This suggests that this compound directly interacts with the enzyme, although the specific binding site and interaction mechanism are not detailed in the abstract. Further research is needed to elucidate the exact nature of this interaction and its potential implications for enzyme activity.
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